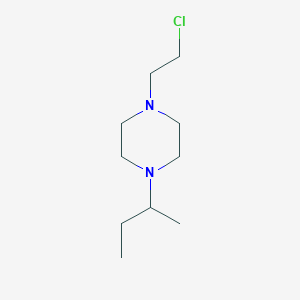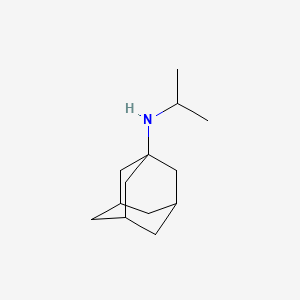![molecular formula C6H13N3O2S B12819055 1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine involves several steps. One common method includes the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide in tert-butanol . This reaction yields N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles in moderate yields (39-64%). The reaction mechanism involves the elimination of thietane 1,1-dioxide, which participates in a Michael addition with NH-1,2,4-triazoles .
Analyse Des Réactions Chimiques
1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine involves its interaction with specific molecular targets. The thietane-1,1-dioxide ring can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine can be compared with other similar compounds, such as:
N-(1,1-Dioxothietan-3-yl)-1,2,4-triazoles: These compounds share the thietane-1,1-dioxide ring but differ in their triazole substituents.
Thietane-1,1-dioxides: These compounds have similar reactivity and are used in various chemical reactions as Michael acceptors.
The uniqueness of this compound lies in its guanidine moiety, which imparts distinct chemical and biological properties compared to other thietane-1,1-dioxide derivatives .
Propriétés
Formule moléculaire |
C6H13N3O2S |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-[2-(1,1-dioxothietan-3-yl)ethyl]guanidine |
InChI |
InChI=1S/C6H13N3O2S/c7-6(8)9-2-1-5-3-12(10,11)4-5/h5H,1-4H2,(H4,7,8,9) |
Clé InChI |
AYRXBDJFBZOYLF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


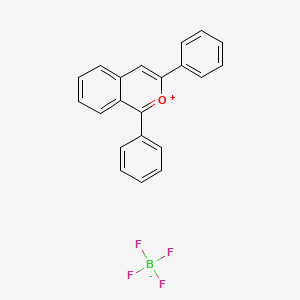
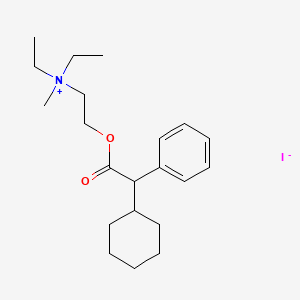
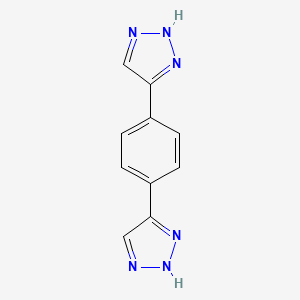
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
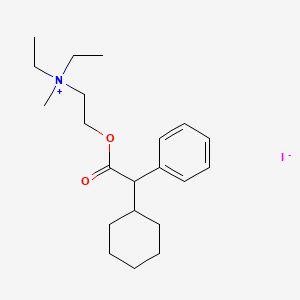
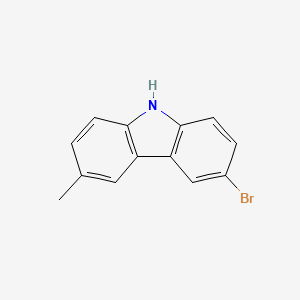
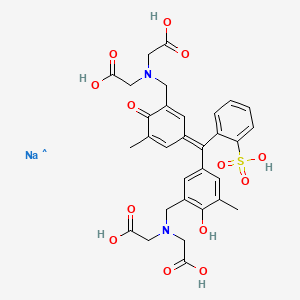
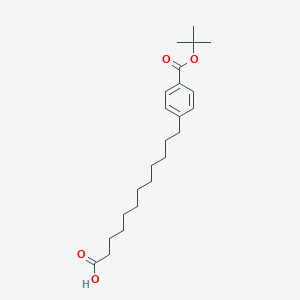
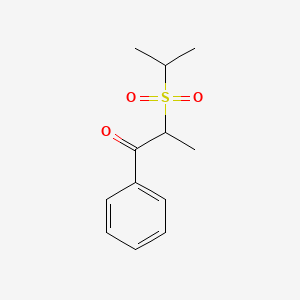

![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B12819050.png)
